2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-ethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine ring is likely to be planar due to the presence of the nitrogen and oxygen heteroatoms. The benzyloxy and sulfonyl groups could potentially introduce some steric hindrance, affecting the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo cleavage under acidic conditions to yield a benzyl carbocation. The sulfonyl group could potentially be reduced to a sulfide using reducing agents. The benzoxazepine ring might be able to participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could potentially have a relatively high melting point due to the presence of multiple aromatic rings. The presence of the sulfonyl group could potentially make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Synthesis of Seven-membered Heterocycles
A study detailed the preparation of 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine through a reaction involving F-2-methyl-2-pentene with 2-aminophenol, showcasing the method's efficacy in creating seven-membered heterocycles like 1,5-benzodioxepin and 1,5-benzodiazepin-2-one derivatives (Maruta et al., 1979).
Chemical Properties and Reactions
Factors Influencing Product Ratios in Lewis Acid Mediated Condensations
Research into the condensation reactions of (RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines revealed insights into optimal conditions for such reactions and the influence of various factors on the product ratios, contributing to the understanding of chemical properties of benzoxazepine derivatives (M. Díaz-Gavilán et al., 2006).
Potential Therapeutic Uses
Antipsychotic Potential of Benzazepine Derivatives
A study on 7-phenylsulfonyl-tetrahydro-3-benzazepine derivatives disclosed their dopamine and serotonin antagonist activities, highlighting their potential in treating schizophrenia and other CNS disorders (H. Howard, 2005).
Kinase Inhibition for Therapeutic Applications
Process Development for Kinase Inhibitors
Research on the scalable synthesis of benzoxazepine-containing kinase inhibitors, such as mTOR inhibitors, emphasized the compound's significance in therapeutic applications, demonstrating the chemical versatility and potential pharmacological benefits of benzoxazepine derivatives (S. Naganathan et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-3-16-6-5-7-19(12-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-8-10-18(25)11-9-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLGNXOCAIRJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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